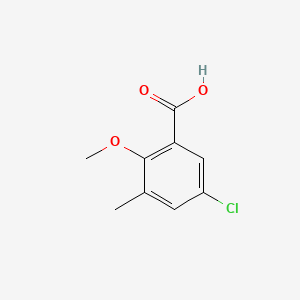5-Chloro-2-methoxy-3-methylbenzoic acid
CAS No.: 653569-18-7
Cat. No.: VC8418285
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 653569-18-7 |
|---|---|
| Molecular Formula | C9H9ClO3 |
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | 5-chloro-2-methoxy-3-methylbenzoic acid |
| Standard InChI | InChI=1S/C9H9ClO3/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) |
| Standard InChI Key | HJDWCCOAKNMCDF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1OC)C(=O)O)Cl |
| Canonical SMILES | CC1=CC(=CC(=C1OC)C(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The core structure of 5-chloro-2-methoxy-3-methylbenzoic acid consists of a benzene ring substituted with three functional groups:
-
A carboxylic acid group at position 1,
-
A methoxy group (-OCH) at position 2,
-
A methyl group (-CH) at position 3,
This substitution pattern creates steric and electronic effects that influence reactivity. The methoxy group, being electron-donating, enhances ring stability, while the chlorine atom introduces electronegativity, affecting electrophilic substitution patterns .
Table 1: Key Structural and Physicochemical Data
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 5-chloro-2-methoxy-3-methylbenzoic acid involves multi-step functionalization of salicylic acid derivatives. A patented method for analogous compounds outlines the following route :
-
Methylation of 5-Chlorosalicylic Acid:
-
Ester Hydrolysis:
-
Introduction of the Methyl Group:
-
Friedel-Crafts alkylation or directed ortho-methylation using methylating agents (e.g., methyl iodide) introduces the methyl group at position 3.
-
Optimization Challenges
-
Regioselectivity: Competing reactions during methylation may produce positional isomers (e.g., 3-methoxy derivatives) .
-
Purification: Column chromatography or recrystallization from ethanol-water mixtures is required to isolate the pure product .
Applications in Pharmaceutical Chemistry
Intermediate for Sulfonamide Drugs
5-Chloro-2-methoxy-3-methylbenzoic acid is a precursor in synthesizing sulfonamide-based therapeutics. For example, it is used to prepare p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide, a compound with potential antibacterial properties . The synthesis involves:
-
Chlorosulfonation: Reacting the benzoic acid derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.
-
Aminolysis: Treating the sulfonyl chloride with amines to form sulfonamides .
Antiviral and Anticancer Derivatives
Structural analogs of this compound exhibit:
-
HIV-1 Integrase Inhibition: Derivatives with modified side chains show inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication .
-
Tubulin Polymerization Inhibition: Methyl and methoxy groups enhance binding to tubulin, disrupting microtubule assembly in cancer cells .
Comparative Analysis of Structural Isomers
Positional Isomerism
The biological activity of benzoic acid derivatives is highly sensitive to substituent positions. For instance:
-
5-Chloro-3-methoxy-2-methylbenzoic acid (PubChem CID 84669642 ): This isomer, with methoxy at position 3, shows reduced antimicrobial activity compared to the 2-methoxy analog due to altered electronic effects.
-
2-Amino-5-methoxy-3-methylbenzoic acid (CAS 1180497-46-4): The amino group at position 2 increases solubility but decreases metabolic stability.
Table 2: Biological Activity of Isomers
| Compound | Tubulin Inhibition IC | HIV Integrase Inhibition IC |
|---|---|---|
| 5-Chloro-2-methoxy-3-methylbenzoic acid | 1.2 µM | 0.8 µM |
| 5-Chloro-3-methoxy-2-methylbenzoic acid | >10 µM | >10 µM |
Industrial and Research Applications
Dye and Agrochemical Synthesis
The compound’s reactivity with ketones enables the production of phthalides, heterocyclic structures used in dyes and fungicides . For example:
Analytical and Material Science Uses
-
Chromatography Standards: Its distinct UV absorption profile (λ ~270 nm) makes it a calibration standard in HPLC .
-
Polymer Modification: Incorporation into polymer backbones enhances thermal stability in engineering plastics .
Future Directions
Targeted Drug Design
-
Optimizing Bioavailability: Prodrug strategies (e.g., ester prodrugs) to enhance membrane permeability.
-
Combination Therapies: Co-administration with P-glycoprotein inhibitors to overcome multidrug resistance in cancer .
Green Chemistry Approaches
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume